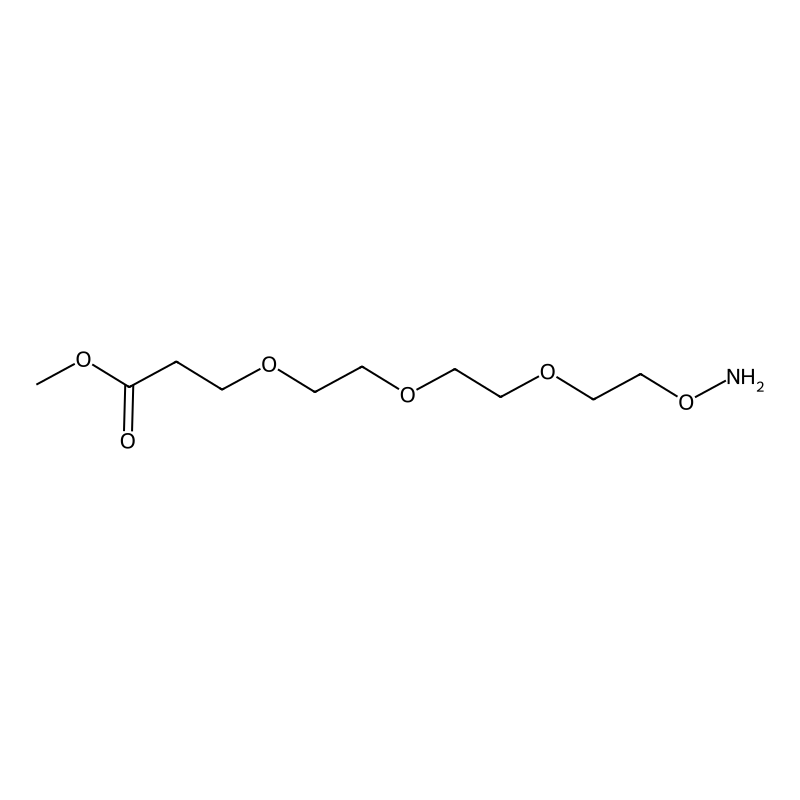

Aminooxy-PEG3-methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Aminooxy-PEG3-methyl ester is a polyethylene glycol-based compound characterized by its aminooxy functional group. This compound serves as a versatile linker in bioconjugation and drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The methyl ester moiety enhances its solubility and reactivity, making it suitable for various biochemical applications. Its ability to form stable oxime bonds with carbonyl-containing biomolecules, such as aldehydes and ketones, is a key feature that underpins its utility in chemical biology and medicinal chemistry .

- Formation of Oxime Bonds: The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages. This reaction is particularly favorable in aqueous environments at slightly acidic pH levels (around 4.5) and can be facilitated by mild conditions, making it suitable for sensitive biomolecules .

- Reduction to Hydroxylamine Linkages: In the presence of reducing agents, the oxime bond can be converted into a hydroxylamine linkage, which may be advantageous for specific applications in drug design and delivery .

Aminooxy-PEG3-methyl ester exhibits significant biological activity due to its role as a linker in PROTACs. PROTACs are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The incorporation of aminooxy-PEG3-methyl ester allows for the effective conjugation of ligands that bind to target proteins, facilitating their degradation without off-target effects. This selectivity is crucial for therapeutic applications, particularly in cancer treatment where targeted protein degradation can lead to improved efficacy and reduced toxicity .

The synthesis of aminooxy-PEG3-methyl ester typically involves the following steps:

- Starting Materials: The process begins with commercially available polyethylene glycol derivatives.

- Functionalization: The polyethylene glycol backbone is functionalized with an aminooxy group through a reaction with an appropriate aminooxy reagent.

- Methyl Ester Formation: The terminal carboxylic acid group is then converted into a methyl ester using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide) or by direct methylation methods.

This synthetic route allows for the production of high-purity aminooxy-PEG3-methyl ester suitable for research and pharmaceutical applications .

The uniqueness of aminooxy-PEG3-methyl ester lies in its ability to form stable oxime bonds under mild conditions while avoiding side reactions common with maleimides. This makes it particularly valuable in sensitive biological contexts where preserving the integrity of biomolecules is paramount .

Studies on aminooxy-PEG3-methyl ester have demonstrated its effectiveness in facilitating interactions between various biomolecules. For instance, research has shown that it can selectively react with carbonyl groups on proteins or small molecules without interfering with other functional groups. This selectivity is crucial for maintaining the integrity of complex biological systems during experimental procedures .

Additionally, interaction studies have highlighted its compatibility with various reducing agents and conditions, further broadening its applicability in biochemical research.

Aminooxy-PEG3-methyl ester (CAS 2086689-03-2) is a triethylene glycol derivative functionalized with an aminooxy group and a methyl ester. Its systematic IUPAC name is methyl 3-[2-(2-(2-aminooxyethoxy)ethoxy)ethoxy]propanoate, reflecting its three ethylene glycol repeating units. The molecular formula is $$ \text{C}{10}\text{H}{21}\text{NO}_6 $$, with a molecular weight of 251.28 g/mol. Key structural features include:

| Property | Value |

|---|---|

| CAS Number | 2086689-03-2 |

| Molecular Formula | $$ \text{C}{10}\text{H}{21}\text{NO}_6 $$ |

| Molecular Weight | 251.28 g/mol |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) |

| Storage | -20°C in anhydrous conditions |

The aminooxy group ($$ \text{-O-NH}2 $$) reacts selectively with carbonyl groups (aldehydes/ketones) to form oxime bonds, while the methyl ester ($$ \text{-COOCH}3 $$) enhances solubility and serves as a handle for further modifications.

Historical Development in PEG-Based Linker Chemistry

PEGylation—the covalent attachment of PEG chains to biomolecules—originated in the 1970s with Frank Davis’s work on reducing protein immunogenicity. Early PEG linkers were polydisperse, but advances in organic synthesis enabled monodisperse variants like Aminooxy-PEG3-methyl ester. The incorporation of aminooxy groups marked a shift toward site-specific bioconjugation, avoiding nonspecific reactions associated with maleimide chemistry.

The development of tris-PEG linkers (e.g., PEG3) addressed limitations in solubility and steric hindrance, particularly in antibody-drug conjugates (ADCs) and PROTACs. For instance, PEG3 spacers balance hydrophilicity and flexibility, enabling efficient payload delivery while minimizing aggregation.

Role in Modern Bioconjugation and Targeted Protein Degradation

Aminooxy-PEG3-methyl ester excels in two domains:

- Bioconjugation: The aminooxy group forms stable oxime bonds with aldehydes generated via periodate oxidation of glycoproteins or introduced via metabolic labeling. This selectivity avoids side reactions with thiols or amines, preserving biomolecule integrity.

- PROTACs: As a linker, it connects E3 ubiquitin ligase binders and target protein ligands, facilitating ternary complex formation and subsequent proteasomal degradation. The PEG spacer enhances solubility, allowing higher drug-to-antibody ratios (DAR) without aggregation.

Molecular Architecture: Aminooxy, PEG Spacer, and Methyl Ester Moieties

Aminooxy-PEG3-methyl ester represents a sophisticated molecular architecture with three distinct functional domains that collectively confer unique chemical and biological properties [1]. The compound exhibits the molecular formula C₁₀H₂₁NO₆ with a molecular weight of 251.28 g/mol and carries the Chemical Abstracts Service number 2086689-03-2 [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 3-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)propanoate [1].

Table 1: Fundamental Physicochemical Properties of Aminooxy-PEG3-methyl ester

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO₆ |

| Molecular Weight | 251.28 g/mol |

| Chemical Abstracts Service Number | 2086689-03-2 |

| International Union of Pure and Applied Chemistry Name | methyl 3-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)propanoate |

| Functional Groups | Aminooxy, Methyl ester |

| Canonical Simplified Molecular-Input Line-Entry System | COC(=O)CCOCCOCCOCCON |

| International Chemical Identifier | InChI=1S/C10H21NO6/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11/h2-9,11H2,1H3 |

| International Chemical Identifier Key | KYJYDNKATOCUIR-UHFFFAOYSA-N |

| Storage Conditions | -20°C |

The aminooxy functional group (-O-NH₂) constitutes the primary reactive moiety of this compound, exhibiting enhanced nucleophilicity compared to conventional amines due to the alpha effect of the adjacent oxygen atom [22]. This phenomenon occurs because the second lone-pair-bearing oxygen adjacent to the nucleophilic nitrogen increases the nucleophilic strength while simultaneously lowering the basicity, enabling the formation of more stable imine derivatives than traditional Schiff bases [22] [24]. The aminooxy group demonstrates exceptional selectivity for carbonyl-containing compounds, forming stable oxime bonds through condensation reactions with aldehydes and ketones under mild aqueous conditions [24] [27].

The polyethylene glycol spacer component consists of three ethylene glycol units (-CH₂-CH₂-O-) that provide structural flexibility and hydrophilic character to the molecule [2]. This polyethylene glycol chain adopts various conformational states due to the free rotation around carbon-oxygen bonds, creating a flexible spacer that can accommodate different molecular orientations during bioconjugation processes [25]. Nuclear magnetic resonance studies have demonstrated that polyethylene glycol chains exhibit increased mobility and flexibility when grafted at higher densities, correlating with extended brush conformations [25].

The methyl ester terminus (-COOCH₃) represents the third architectural component, contributing to the overall chemical reactivity and stability profile of the compound [1]. Methyl esters are characterized by their susceptibility to hydrolysis under basic conditions and enzymatic cleavage in biological systems, with stability decreasing in the order of methyl > ethyl > n-propyl > n-butyl esters based on the size of the alkoxyl group [13]. The ester functionality can undergo transesterification reactions and base-catalyzed hydrolysis, with reaction kinetics influenced by electronic and steric factors surrounding the carbonyl carbon [13].

Solubility and Hydrophilic-Lipophilic Balance

The solubility characteristics of Aminooxy-PEG3-methyl ester are predominantly governed by the hydrophilic polyethylene glycol spacer, which confers high water solubility through hydrogen bonding interactions with water molecules [2] [11]. The compound demonstrates excellent aqueous solubility, a property that distinguishes it from analogous structures lacking the polyethylene glycol component [2]. Research has established that polyethylene glycol derivatives exhibit superior hydrophilic properties, with the hydrophilicity increasing proportionally with spacer length [9] [17].

Table 2: Solubility and Hydrophilic-Lipophilic Balance Characteristics

| Property | Characteristic |

|---|---|

| Aqueous Solubility | High water solubility due to polyethylene glycol spacer |

| Organic Solvent Solubility | Soluble in polar organic solvents (methanol, ethanol, dimethyl sulfoxide) |

| Hydrophilic-Lipophilic Balance | Predominantly hydrophilic due to polyethylene glycol chain |

| Logarithmic Distribution Coefficient (estimated) | Approximately -2.0 (based on similar polyethylene glycol derivatives) |

| Effect of PEG3 Spacer on Solubility | Increases aqueous solubility compared to non-polyethylene glycol analogs |

| Comparative Hydrophilicity versus PEG2/PEG4 | More hydrophilic than PEG2, slightly less than PEG4 |

Comparative studies examining different polyethylene glycol spacer lengths have revealed that compounds containing PEG3 spacers exhibit intermediate hydrophilicity between PEG2 and longer polyethylene glycol chains [9]. The logarithmic distribution coefficient for similar polyethylene glycol derivatives ranges between -1.95 and -2.22, indicating strong hydrophilic character [15]. The hydrophilic-lipophilic balance of Aminooxy-PEG3-methyl ester favors aqueous environments, making it particularly suitable for bioconjugation applications in physiological conditions [2].

The ethylene glycol repeating units form extensive hydrogen bond networks with water molecules, creating a hydration shell around the polymer backbone [11]. This hydration phenomenon contributes to the "stealth" properties observed in polyethylene glycol-modified biomolecules, reducing protein adsorption and immune system recognition [11] [14]. The three ethylene glycol units in the spacer provide optimal balance between solubility enhancement and molecular size, avoiding the increased viscosity associated with longer polyethylene glycol chains while maintaining sufficient hydrophilicity for aqueous applications [11].

Stability Under Physiological and Synthetic Conditions

The stability profile of Aminooxy-PEG3-methyl ester varies significantly depending on environmental conditions, with distinct behaviors observed for each functional component under different chemical environments [4] [13]. Under physiological conditions at pH 7.4, the compound demonstrates overall stability, though individual functional groups exhibit varying susceptibilities to degradation [24] [27].

Table 3: Stability Characteristics Under Various Conditions

| Condition | Stability Characteristic |

|---|---|

| Physiological pH (7.4) | Stable at physiological pH |

| Acidic conditions (pH < 5) | Aminooxy group may be protonated, reducing reactivity |

| Basic conditions (pH > 9) | Methyl ester susceptible to hydrolysis |

| Thermal stability | Stable at room temperature for short periods |

| Oxidative conditions | Polyethylene glycol chain resistant to oxidation |

| Storage stability | Recommended storage at -20°C |

| Aminooxy group stability | Reactive with aldehydes/ketones to form stable oxime bonds |

| Methyl ester stability | Susceptible to enzymatic hydrolysis in biological systems |

The aminooxy functional group maintains stability across a wide pH range but becomes protonated under acidic conditions, reducing its nucleophilic reactivity toward carbonyl compounds [24] [28]. Optimal oxime formation occurs under neutral to slightly acidic conditions (pH 6.5-7.5), where the aminooxy group retains sufficient nucleophilicity while avoiding side reactions [27] [28]. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by dehydration to form the stable oxime linkage [28].

The polyethylene glycol spacer demonstrates exceptional chemical stability, resisting oxidative degradation and maintaining structural integrity under various conditions [11] [14]. Studies have confirmed that polyethylene glycol chains exhibit minimal degradation when exposed to physiological conditions, contributing to the long-term stability of polyethylene glycol-modified compounds [14]. The ether linkages within the polyethylene glycol backbone show resistance to hydrolysis, unlike ester bonds that readily undergo cleavage [11].

The methyl ester component represents the most labile portion of the molecule, particularly susceptible to base-catalyzed hydrolysis and enzymatic cleavage [13]. Research has demonstrated that methyl esters exhibit superior stability compared to higher alkyl esters, with half-life values in rat plasma of 36 minutes for methyl benzoate compared to shorter half-lives for ethyl, n-propyl, and n-butyl analogs [13]. The hydrolysis mechanism involves nucleophilic attack at the carbonyl carbon, with reaction rates influenced by the electronic properties of the ester substituents [13].

Comparative Analysis with Related Polyethylene Glycol Linkers

Aminooxy-PEG3-methyl ester belongs to a diverse family of polyethylene glycol-based linkers that vary in functional group composition, spacer length, and terminal modifications [18] [19]. Comparative analysis reveals distinct advantages and limitations when evaluated against structurally related analogs, including alkyl chain variants and heterobifunctional polyethylene glycol derivatives [15] [17] [18].

Table 4: Comparative Analysis of Related Polyethylene Glycol Linkers

| Polyethylene Glycol Linker Type | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|

| Aminooxy-PEG3-methyl ester | 251.28 | Aminooxy/Methyl ester | Bioconjugation via oxime bonds, hydrophilic spacer |

| Hydroxy-PEG3-methyl ester | 236.3 | Hydroxyl/Methyl ester | Hydroxyl for derivatization, hydrophilic spacer |

| Aminooxy-PEG3-azide | 234.3 | Aminooxy/Azide | Dual functionality: click chemistry and oxime formation |

| Polyethylene glycol with alkyl chains | Variable | Various | Adjustable hydrophobicity/hydrophilicity balance |

| Heterobifunctional polyethylene glycol variants | Variable | Various | Multiple reactive sites for complex conjugations |

Studies comparing different polyethylene glycol spacer lengths have demonstrated that PEG3 represents an optimal balance between flexibility and molecular size [15] [17]. Research involving bombesin analogs conjugated to polyethylene glycol spacers of varying lengths (PEG2, PEG3, PEG4, PEG6) revealed that PEG3 variants exhibited lower liver uptake compared to PEG2 analogs while maintaining similar binding affinity and biological activity [17]. The half-maximal inhibitory concentration values for these compounds ranged from 3.1 ± 0.2 nM for PEG2 to 5.8 ± 0.3 nM for PEG6, with PEG3 demonstrating an intermediate value of 3.9 ± 0.3 nM [17].

Alkyl chain linkers present alternative approaches to polyethylene glycol spacers, offering different hydrophobic-hydrophilic balance profiles [18]. Linear saturated and unsaturated aliphatic linkers provide structural rigidity compared to the flexible polyethylene glycol chains but lack the hydrophilic character and biocompatibility advantages [18]. The choice between alkyl and polyethylene glycol linkers depends on specific application requirements, with polyethylene glycol variants preferred for aqueous bioconjugation applications [18].

Heterobifunctional polyethylene glycol derivatives expand the conjugation possibilities by incorporating multiple reactive functionalities [19]. These compounds enable the simultaneous attachment of different molecular entities through distinct chemical mechanisms, such as combining aminooxy reactivity with click chemistry approaches [6]. The aminooxy-PEG3-azide variant exemplifies this strategy, providing both oxime formation capability and copper-catalyzed azide-alkyne cycloaddition reactivity [6].

Comparative stability assessments reveal that aminooxy-containing polyethylene glycol linkers demonstrate superior stability compared to maleimide-based alternatives, avoiding the hydrolysis and ring-opening reactions that compromise maleimide conjugates [18]. The oxime bonds formed by aminooxy groups exhibit exceptional stability under physiological conditions, resisting hydrolysis that commonly affects other bioconjugation chemistries [24] [27]. This stability advantage makes aminooxy-PEG3-methyl ester particularly valuable for applications requiring long-term conjugate integrity .

Research has established that polyethylene glycol linker length significantly influences biological distribution and pharmacokinetic properties [15] [17]. Compounds incorporating PEG4 and PEG6 spacers demonstrated superior tumor-to-kidney ratios compared to shorter variants, with values of 7.8 and 9.7 at 4 hours for PEG4 and PEG6 derivatives, respectively [15]. However, PEG3 variants offer advantages in synthetic accessibility and purification while maintaining adequate biological performance [17].

The synthesis of Aminooxy-Polyethylene Glycol-3-methyl ester involves several well-established synthetic pathways, each offering distinct advantages and limitations for different applications and scales of production [1] [2].

Mitsunobu-Hydrazinolysis Strategy

The most widely employed synthetic route utilizes the classical Mitsunobu reaction followed by hydrazinolysis to introduce the aminooxy functionality [3]. This approach begins with the reaction of a polyethylene glycol derivative containing a terminal hydroxyl group with phthalimide under Mitsunobu conditions using triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran or dichloromethane. The phthalimide-protected intermediate is subsequently subjected to hydrazinolysis using hydrazine hydrate in ethanol at reflux temperature for twelve hours to yield the desired aminooxy functionality [3]. This methodology provides excellent yields ranging from sixty-one to one hundred percent and demonstrates broad substrate tolerance across various polyethylene glycol chain lengths [3].

Ester Formation Approaches

The methyl ester terminus of Aminooxy-Polyethylene Glycol-3-methyl ester can be introduced through direct esterification methods. A particularly effective approach involves the treatment of the corresponding carboxylic acid with chlorotrimethylsilane in methanol at room temperature [5]. This method provides excellent yields ranging from seventy to ninety percent and offers operational simplicity that makes it suitable for large-scale applications [5]. The reaction proceeds through silyl-mediated activation of the carboxylic acid, followed by nucleophilic attack by methanol to form the desired methyl ester [5].

Stepwise Polyethylene Glycol Construction

Advanced synthetic strategies employ stepwise construction of the polyethylene glycol chain using solid-phase methodologies [6]. This approach utilizes Wang resin as a solid support and employs dimethoxytrityl protection for the growing polyethylene glycol chain [6]. The synthetic cycle consists of deprotonation, Williamson ether formation, and deprotection steps, all conducted at room temperature [6]. This methodology offers the significant advantage of being completely chromatography-free, with yields consistently exceeding eighty-five percent for each coupling cycle [6]. The final product is cleaved from the solid support using trifluoroacetic acid to provide the desired polyethylene glycol derivative in high purity [6].

Coupling Strategies: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide/N-Hydroxysuccinimide Chemistry and Alternative Activation Methods

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide/N-Hydroxysuccinimide Coupling Mechanism

The N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide and N-hydroxysuccinimide coupling system represents the gold standard for amide bond formation in the synthesis of polyethylene glycol-based linkers [7] [8]. The reaction mechanism proceeds through initial activation of carboxylic acids by N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide to form a reactive O-acylisourea intermediate [7]. This intermediate rapidly reacts with N-hydroxysuccinimide to generate a more stable N-hydroxysuccinimide ester, which subsequently undergoes nucleophilic attack by primary amines to form the desired amide bond [7] [8].

The optimal reaction conditions for carboxylic acid activation involve pH values between 4.5 and 7.2, with maximum efficiency observed at pH 5.5 to 6.0 [9] [10]. The activation reaction typically requires fifteen minutes at room temperature using a 1.2 to 2.0 molar excess of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide relative to the carboxylic acid substrate [9] [10]. For the subsequent coupling reaction with aminooxy compounds, the pH should be adjusted to 7.0 to 8.0 to optimize the nucleophilicity of the aminooxy group while minimizing hydrolysis of the N-hydroxysuccinimide ester [8] [9].

Two-Step Coupling Protocol Optimization

The most effective protocol for aminooxy coupling employs a two-step procedure that separates the activation and coupling phases [9] [10]. In the first step, the carboxylic acid substrate is dissolved in 4-morpholinoethanesulfonic acid buffer at pH 5.5, followed by addition of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide and N-hydroxysuccinimide in a 1:1 molar ratio [9]. The activation reaction is allowed to proceed for fifteen minutes at room temperature before quenching excess carbodiimide with 2-mercaptoethanol at a final concentration of twenty millimolar [9] [10].

The coupling phase involves addition of the aminooxy nucleophile to the activated intermediate, with the pH adjusted to 7.2 to 7.5 using phosphate buffer [9] [10]. The reaction is typically complete within two hours at room temperature, providing coupling efficiencies ranging from eighty to ninety-five percent [9] [10]. The reaction can be quenched by addition of hydroxylamine to a final concentration of ten millimolar, which hydrolyzes any remaining N-hydroxysuccinimide esters to prevent side reactions [9] [10].

Alternative Activation Methods

Several alternative activation methods have been developed to address specific limitations of the standard N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide/N-hydroxysuccinimide system [11] [12]. The O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate reagents offer enhanced coupling efficiency for sterically hindered substrates [12]. These reagents operate through formation of benzotriazole-activated esters that are more reactive than N-hydroxysuccinimide esters while maintaining good stability in aqueous solution [12].

Carbonyldiimidazole represents another valuable alternative for non-aqueous coupling reactions [7] [8]. This reagent activates carboxylic acids through formation of imidazolide intermediates that readily react with aminooxy nucleophiles under mild conditions [7]. The reaction typically proceeds in dimethylformamide or dimethyl sulfoxide at room temperature with excellent yields ranging from seventy-five to ninety percent [7] [8].

Sulfur Dioxide Difluoride Mediated Coupling

A recently developed alternative employs sulfur dioxide difluoride as a coupling agent for direct amide formation between carboxylic acids and amines [13]. This method offers significant advantages including room temperature reaction conditions, short reaction times of minutes to hours, and exceptional yields exceeding ninety percent in most cases [13]. The methodology has been demonstrated on gram scale with simple workup procedures involving washing with one molar aqueous hydrochloric acid to provide products with greater than ninety-nine percent purity [13].

Purification Techniques for Polyethylene Glycol-Based Linkers

Size Exclusion Chromatography

Size exclusion chromatography represents the most widely employed purification technique for polyethylene glycol-based compounds due to the significant molecular weight differences between products, starting materials, and side products [14] [15]. The method separates molecules based on their hydrodynamic radius, allowing efficient removal of unreacted polyethylene glycol reagents, low molecular weight impurities, and high molecular weight oligomers [14] [15].

Optimal conditions for size exclusion chromatography of aminooxy-polyethylene glycol compounds employ aqueous mobile phases containing phosphate buffer at pH 6.8 to 7.4 [16]. The separation is typically performed using columns packed with hydrophilic stationary phases specifically designed for polyethylene glycol compatibility, such as hydroxylated polymethacrylate or polyhydroxyethyl aspartamide matrices [15] [16]. Flow rates should be maintained at 0.5 to 1.0 milliliters per minute to optimize resolution while preventing peak broadening due to the large hydrodynamic radius of polyethylene glycol derivatives [16].

Ion Exchange Chromatography Approaches

Ion exchange chromatography provides excellent resolution for the separation of aminooxy-polyethylene glycol derivatives from charged impurities and isomeric products [14] [17]. The aminooxy functionality imparts a positive charge at physiological pH, enabling effective binding to cation exchange resins under appropriate buffer conditions [14].

Cation exchange separations are typically performed using sulfopropyl or carboxymethyl functionalized resins with gradient elution from low ionic strength buffer to high salt concentration [14] [17]. The optimal pH range for binding is 4.0 to 6.0, where the aminooxy group is protonated while maintaining column stability [14]. Elution is achieved using sodium chloride gradients from 0 to 500 millimolar over ten to twenty column volumes, providing excellent separation of positional isomers and different degrees of substitution [14] [17].

Hydrophobic Interaction Chromatography

Hydrophobic interaction chromatography exploits the amphiphilic nature of polyethylene glycol chains to achieve selective purification [14] [18]. The technique utilizes high salt concentrations to promote hydrophobic interactions between the polyethylene glycol backbone and hydrophobic stationary phases, typically phenyl or butyl functionalized resins [14] [18].

The separation is performed using ammonium sulfate gradients starting from 1.5 to 2.0 molar salt concentration and decreasing to salt-free conditions over fifteen to twenty column volumes [18]. This technique is particularly effective for removing unreacted polyethylene glycol starting materials and separating products with different degrees of hydrophobic modification [14] [18]. Recovery rates typically range from seventy-five to ninety percent with moderate to high resolution between closely related compounds [18].

Membrane-Based Purification Methods

Recent developments in membrane-based purification offer scalable alternatives to traditional chromatographic methods [19] [18]. Ultrafiltration using membranes with appropriate molecular weight cutoffs enables efficient separation based on size differences [19]. For aminooxy-polyethylene glycol-3-methyl ester purification, membranes with 1,000 to 3,000 dalton cutoffs effectively retain the product while allowing passage of low molecular weight impurities [19].

A particularly innovative approach employs the lower critical solution temperature behavior of polyethylene glycol to create a membrane-based hybrid purification system [18]. Treatment with 1.65 molar ammonium sulfate induces formation of micelle-like structures that are retained by microfiltration membranes while soluble impurities pass through [18]. The polyethylene glycol-modified products are subsequently recovered by removing the salt through diafiltration, providing purities exceeding ninety-five percent with excellent recovery rates [18].

Precipitation-Based Purification

Polyethylene glycol precipitation represents a cost-effective and highly scalable purification approach [20] [21]. The method exploits the selective precipitation behavior of polyethylene glycol derivatives in the presence of specific salt concentrations and pH conditions [20] [21]. Optimal conditions typically involve treatment with twenty to thirty percent polyethylene glycol 6000 in the presence of 0.3 molar sodium chloride at pH 5.0 and 4 degrees Celsius [22].

This approach provides recovery rates of eighty to ninety-five percent while effectively removing bacterial cells, protein impurities, and nucleic acid contaminants [22]. The precipitated product can be redissolved and subjected to additional precipitation cycles to achieve higher purity levels [21]. When combined with subsequent chromatographic polishing steps, precipitation-based purification enables development of economical large-scale processes [20] [21].

Scalability Challenges and Industrial Production Considerations

Raw Material Cost and Supply Chain Management

The industrial production of Aminooxy-Polyethylene Glycol-3-methyl ester faces significant challenges related to raw material costs and supply chain complexity [23] [24] [25]. Ethylene oxide, the primary starting material for polyethylene glycol synthesis, presents particular difficulties due to its highly reactive and carcinogenic nature [23] [24] [25]. This necessitates specialized handling equipment, extensive safety protocols, and regulatory compliance measures that substantially increase production costs [24] [25].

The current global polyethylene glycol market, valued at 4.5 billion United States dollars in 2022 and projected to reach 7.2 billion United States dollars by 2030, faces additional pressures from volatile petrochemical feedstock prices [26]. Fluctuations in ethylene oxide costs directly impact the economics of specialized polyethylene glycol derivatives, requiring manufacturers to develop flexible pricing strategies and long-term supply agreements [26].

Pharmaceutical-grade polyethylene glycol production demands extremely high purity specifications, including minimization of diol content, elimination of genotoxic impurities, and tight control of molecular weight distribution [24] [25]. These requirements necessitate sophisticated analytical capabilities and process control systems that significantly exceed those required for technical-grade polyethylene glycol production [25].

Process Development and Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of Aminooxy-Polyethylene Glycol-3-methyl ester encounters several critical challenges [27] [28]. Traditional batch-mode reactions suffer from poor scalability due to mixing limitations, heat transfer constraints, and increased propensity for side reactions at larger scales [27] [28]. These issues are particularly pronounced for aminooxy coupling reactions, which require precise pH control and limited reaction times to prevent overreaction and aggregate formation [27].

Continuous flow manufacturing has emerged as a promising solution to address scalability limitations [27] [28]. Demonstrations using V-shaped mixers with 0.25 millimeter internal diameter have achieved mono-selective aminooxy coupling within 1.17 seconds residence time [27]. This ultra-rapid processing enables gram-scale production within fifteen minutes while maintaining excellent product quality and eliminating aggregate formation [27] [28]. The continuous flow approach also provides superior process control, reduced waste generation, and improved safety profiles compared to traditional batch processing [27].

Quality control presents additional challenges for industrial aminooxy-polyethylene glycol production [29]. The inherent polydispersity of conventional polyethylene glycol starting materials complicates product characterization and batch-to-batch consistency [29]. Development of analytical methods capable of accurately quantifying molecular weight distribution, functional group conversion, and trace impurities requires significant investment in specialized instrumentation and expertise [29].

Equipment and Infrastructure Requirements

Industrial production of Aminooxy-Polyethylene Glycol-3-methyl ester requires substantial capital investment in specialized equipment and infrastructure [24] [25]. Ethylene oxide handling necessitates gas-tight reaction systems, emergency containment facilities, and continuous monitoring equipment to ensure worker safety and environmental protection [24]. Glass-lined reactors are preferred over stainless steel to minimize catalytic degradation and maintain product quality [30].

Temperature control represents a critical design consideration, as polyethylene glycol derivatives are susceptible to thermal degradation that can compromise product stability [30]. Reaction vessels must be designed to minimize hot spots and provide uniform heat distribution, typically requiring sophisticated heat exchange systems and precise temperature monitoring throughout the reactor volume [30].

Current Good Manufacturing Practice compliance adds additional complexity to facility design and operation [25]. This includes implementation of validated cleaning procedures, environmental monitoring systems, and comprehensive documentation requirements that significantly increase operational overhead [25]. The specialized nature of aminooxy chemistry requires development of compound-specific analytical methods and stability protocols that may not be readily adaptable from existing polyethylene glycol production platforms [25].

Regulatory and Environmental Considerations

The regulatory landscape for aminooxy-polyethylene glycol derivatives continues to evolve, creating uncertainty for industrial development programs [23] [26]. Environmental regulations governing chemical production and usage are becoming increasingly stringent, requiring manufacturers to adopt more sustainable practices and invest in emissions control technology [26]. This transition often incurs substantial costs and requires extensive development timelines for regulatory compliance [26].

Waste management presents particular challenges due to the non-biodegradable nature of polyethylene glycol derivatives [23]. Development of recycling protocols and waste minimization strategies requires significant research investment and may necessitate modification of existing synthetic routes [23]. Green chemistry approaches, including development of biodegradable alternatives and solvent-free reaction conditions, represent active areas of research that may influence future manufacturing strategies [26].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069.

3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.

4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853.

5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891.

6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327.

7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089.